molecular formula C7H7Cl2F3N2 B13035442 (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

(R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B13035442
M. Wt: 247.04 g/mol
InChI Key: GFJXDXGNLCJUQU-FYZOBXCZSA-N
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Description

(R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chiral amine derivative featuring a 3-chloro-substituted pyridine ring at the 2-position and a trifluoroethylamine moiety. Key properties include:

  • CAS No.: 1213528-71-2 (dihydrochloride form) , 2137714-50-0 (hydrochloride form) .
  • Molecular Formula: C₇H₆ClF₃N₂ (free base) with a molecular weight of 210.58 g/mol .

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-4-2-1-3-13-5(4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1

InChI Key

GFJXDXGNLCJUQU-FYZOBXCZSA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)Cl.Cl

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

  • 2,2,2-Trifluoroethylamine hydrochloride (commercially available or synthesized)
  • 3-Chloropyridin-2-yl derivatives (e.g., acid chlorides or halogenated precursors)
  • Bases such as triethylamine or sodium hydroxide for deprotonation and reaction facilitation
  • Solvents including dichloromethane, water, tert-butyl methyl ether, and isopropanol
  • Other reagents: oxalyl chloride for acid chloride formation, hydrogen chloride for salt formation

Representative Synthetic Procedure

Step Reaction Conditions Description Yield & Notes
1. Preparation of Acid Chloride React 3-chloropyridin-2-carboxylic acid with oxalyl chloride in dichloromethane at 0°C under inert atmosphere Acid chloride intermediate is formed for subsequent amide bond formation Typically quantitative conversion; crude oil obtained for next step
2. Amide Bond Formation Add 2,2,2-trifluoroethylamine hydrochloride and triethylamine in dichloromethane at 0°C; stir for 1-2 hours Nucleophilic substitution to form the trifluoroethyl amide derivative Yields reported around 58-65%; purification by silica gel chromatography
3. Salt Formation Treat the free amine product with hydrogen chloride in suitable solvent (e.g., isopropanol) Conversion to hydrochloride salt to improve stability and solubility Isolated as crystalline solid; melting point and purity confirmed

This general procedure is supported by experimental data indicating:

  • Use of triethylamine as a base to neutralize hydrochloride salts and facilitate nucleophilic attack
  • Low temperature (0-10°C) to control reaction rate and minimize side reactions
  • Purification by column chromatography or recrystallization from solvents such as n-heptane and isopropanol

Alternative Approaches and Variations

  • Buffering capacity studies have shown that trifluoroethylamine derivatives provide physiological pH buffering, which can influence reaction conditions and product stability.
  • Use of tert-butyl methyl ether as an extraction solvent during intermediate isolation enhances purity and yield.
  • Hydrogen chloride gas or hydrochloric acid solutions are used to form the hydrochloride salt under controlled temperature to avoid decomposition.
  • Some methods employ sodium hydroxide aqueous solutions for neutralization and phase separation steps.

Data Table Summarizing Key Preparation Parameters

Parameter Conditions Observations/Results
Starting amine 2,2,2-Trifluoroethylamine hydrochloride Commercially available; used as hydrochloride salt
Base Triethylamine (1.2-3 equiv.) Neutralizes HCl, promotes nucleophilic substitution
Solvent Dichloromethane, tert-butyl methyl ether, isopropanol Solvent choice critical for reaction and purification
Temperature 0–10°C during addition and reaction Controls reaction rate and minimizes side reactions
Reaction time 1–2 hours for amide formation Sufficient for completion as monitored by chromatography
Purification Silica gel chromatography, recrystallization Yields 58–100% depending on step and scale
Final salt formation Treatment with HCl in isopropanol Produces stable hydrochloride salt with defined melting point (e.g., 95–102°C)

Research Findings and Analytical Data

  • Yield Efficiency: Reported yields vary from 58% to quantitative (100%) in intermediate steps depending on reaction scale and purification method.
  • Purity: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to confirm disappearance of starting amines and purity of products. Purity levels above 90% are common after purification.
  • Melting Point: Crystalline hydrochloride salts typically have melting points in the range of 95–102°C, consistent with literature data.
  • Stability: The hydrochloride salt form enhances compound stability during storage, recommended at 2–8°C or frozen at -20°C to -80°C for long-term storage.
  • Solubility: Stock solutions are prepared in solvents such as DMSO, with heating and sonication recommended to aid dissolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, often facilitated by catalysts like palladium.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while oxidation and reduction can produce corresponding oxides and amines, respectively.

Scientific Research Applications

Hypoxia-Inducible Factor 2-alpha Inhibition

One of the primary applications of (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is its role as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α). HIF-2α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels and is implicated in various cancers. By inhibiting HIF-2α, this compound may help reduce tumor growth and improve therapeutic outcomes in specific cancer types.

Synthesis Pathways

The synthesis of (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride can be achieved through several methods that ensure high purity levels. The synthetic pathways often involve the use of fluorinated reagents and chlorinated intermediates to construct the trifluoromethyl group and the chloropyridine ring.

Building Block for Pharmaceutical Agents

Beyond its role as a HIF-2α inhibitor, (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride serves as a valuable building block in the synthesis of other pharmaceutical compounds. Its unique structural characteristics allow for the development of derivatives that may exhibit enhanced biological activity or stability.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
3-ChloroanilineC6H6ClNSimple amine structure; less fluorinated
TrifluoroethylamineC2H4F3NLacks the pyridine ring; simpler structure
Pyridinyl TriazolesVariableDiverse biological activities; different heterocyclic structure
5-ChloroindoleC8H6ClNIndole base structure; different pharmacological profile

The unique combination of trifluoromethyl and chloropyridine groups in (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride distinguishes it from these compounds, particularly regarding its potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes comparisons with three closely related analogs:

Compound Name Target Compound (S)-1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
CAS No. 1213528-71-2 (dihydrochloride), 2137714-50-0 (hydrochloride) Not provided Not provided
Molecular Formula C₇H₆ClF₃N₂ (free base) C₇H₇BrClF₃N₂ C₇H₇BrClF₃N₂
Molecular Weight 210.58 g/mol (free base) 291.49 g/mol 291.49 g/mol (assuming hydrochloride)
Halogen Type/Position Chlorine at pyridine 3-position Bromine at pyridine 4-position Bromine at pyridine 5-position
Enantiomer R-configuration S-configuration Not specified (likely racemic or undefined)
Salt Form Hydrochloride or dihydrochloride Hydrochloride Hydrochloride
Key Structural Features 3-chloro-2-pyridyl, trifluoroethylamine 3-bromo-4-pyridyl, trifluoroethylamine, S-enantiomer 5-bromo-2-pyridyl, trifluoroethylamine
Potential Implications Enhanced binding to chiral targets due to R-configuration; chloro substitution influences reactivity Bromine’s larger size may increase lipophilicity; 4-position substitution alters steric effects 5-bromo substitution may shift electronic properties compared to 3-chloro analogs

Biological Activity

(R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride, with the CAS number 2089671-65-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7ClF3N2
  • Molecular Weight : 247.04 g/mol
  • IUPAC Name : (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

The compound features a trifluoroethyl group and a chloropyridine moiety, which contribute to its unique biological profile.

The biological activity of (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antiparasitic Activity : Similar compounds have shown efficacy against Plasmodium species. The incorporation of polar functionalities has been noted to enhance solubility and potentially improve bioactivity against malaria parasites .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntiparasiticPotential activity against P. falciparum
CytotoxicityInhibition of HepG2 cells
Metabolic StabilityVaries with structural modifications

Case Studies and Research Findings

  • Antiparasitic Efficacy :
    A study evaluated the activity of various nitrogen analogs against P. falciparum and found that modifications to the pyridine ring significantly influenced potency. Compounds with similar structures exhibited EC50 values in the low micromolar range, indicating potential for further development .
  • Cytotoxicity Assessment :
    The cytotoxic effects were measured using HepG2 cell lines, where the compound displayed moderate inhibition at specific concentrations. This suggests that while it may be effective against certain parasites, it also poses risks for human cell lines .
  • Metabolic Stability :
    Research indicated that the metabolic stability of (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride can be affected by structural changes. For instance, the introduction of different substituents on the pyridine ring altered its stability in human liver microsomes .

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